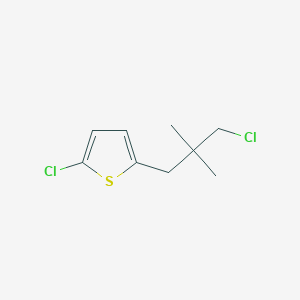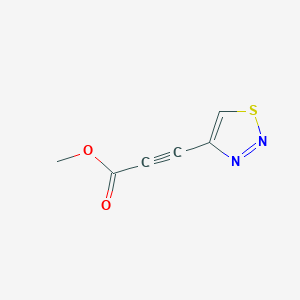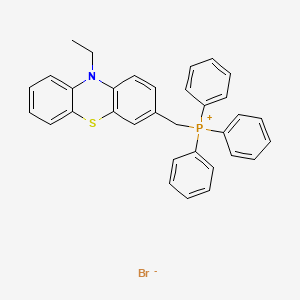
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide is a complex organic compound that combines the structural features of phenothiazine and triphenylphosphonium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide typically involves the reaction of 10-ethyl-10H-phenothiazine-3-carbaldehyde with triphenylphosphine and a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: 10-ethyl-10H-phenothiazine-3-carbaldehyde is reacted with triphenylphosphine in the presence of a base to form the intermediate compound.
Bromination: The intermediate is then treated with a brominating agent, such as bromine or N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale synthesis would likely involve automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of phenothiazine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones of phenothiazine.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学的研究の応用
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide involves its interaction with molecular targets through its phenothiazine and triphenylphosphonium moieties. The phenothiazine part can intercalate with DNA, affecting its function, while the triphenylphosphonium group facilitates the compound’s entry into cells, particularly mitochondria. This dual action can lead to various biological effects, including modulation of oxidative stress and inhibition of inflammatory pathways .
類似化合物との比較
Similar Compounds
10-Ethyl-10H-phenothiazine: A simpler analog without the triphenylphosphonium group.
Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different organic moieties.
Uniqueness
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide is unique due to its combination of phenothiazine and triphenylphosphonium, which imparts distinct chemical and biological properties.
特性
分子式 |
C33H29BrNPS |
|---|---|
分子量 |
582.5 g/mol |
IUPAC名 |
(10-ethylphenothiazin-3-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H29NPS.BrH/c1-2-34-30-20-12-13-21-32(30)36-33-24-26(22-23-31(33)34)25-35(27-14-6-3-7-15-27,28-16-8-4-9-17-28)29-18-10-5-11-19-29;/h3-24H,2,25H2,1H3;1H/q+1;/p-1 |
InChIキー |
LJIKRSLIPNRBQS-UHFFFAOYSA-M |
正規SMILES |
CCN1C2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=CC=C61.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


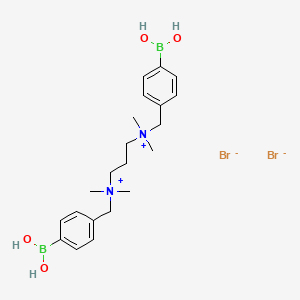
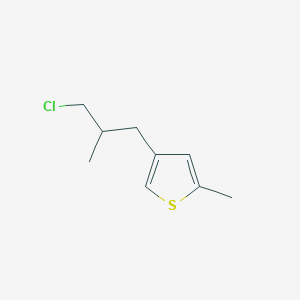
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
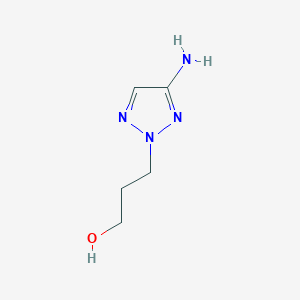
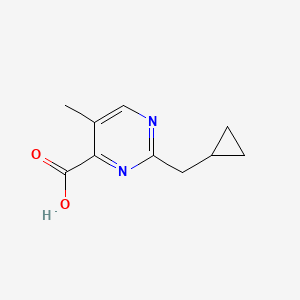

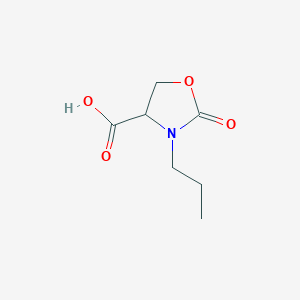


![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
